![molecular formula C17H17NO3 B14220787 [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene CAS No. 742077-44-7](/img/structure/B14220787.png)
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a nitro group, a phenyl group, and an ethoxy group attached to a prop-1-en-1-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene typically involves the reaction of 2-nitro-1-phenylethanol with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and alkyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Amino derivatives
Reduction: Nitroso or hydroxylamine derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Aplicaciones Científicas De Investigación
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenyl and ethoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
[2-Nitro-1-phenylethanol]: Similar in structure but lacks the prop-1-en-1-yl backbone.
[3-(2-Nitro-1-phenylethoxy)propane]: Similar but lacks the double bond in the prop-1-en-1-yl group.
[2-Nitro-1-phenylethylamine]: Similar but contains an amino group instead of an ethoxy group.
Uniqueness
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and an ethoxy group attached to a prop-1-en-1-yl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
742077-44-7 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(2-nitro-1-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C17H17NO3/c19-18(20)14-17(16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,17H,13-14H2 |
Clave InChI |
FACDIRWSQDXDKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(C[N+](=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)

![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
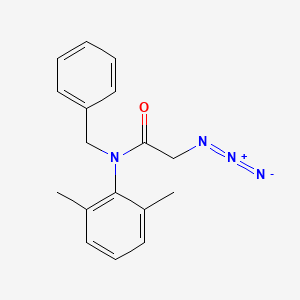
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
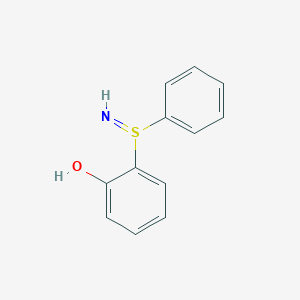
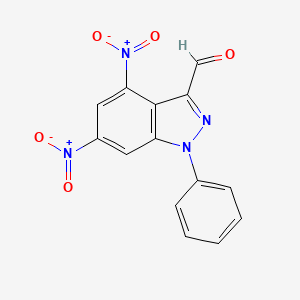
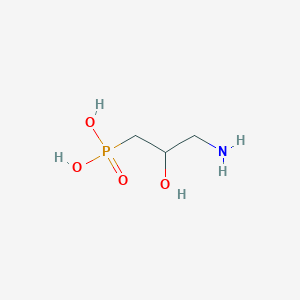
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
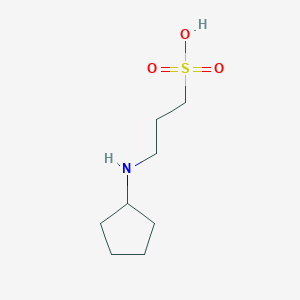
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
